Cas no 2092111-40-3 (1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

1-(4-Methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine is a cyclopropylamine derivative featuring a substituted aromatic ring and a sterically hindered cyclopropane structure. This compound is of interest in synthetic and medicinal chemistry due to its unique structural framework, which may influence biological activity or serve as a key intermediate in the synthesis of more complex molecules. The presence of the methoxy and methyl substituents on the phenyl ring, combined with the rigid cyclopropane moiety, offers potential for selective interactions in pharmacological applications. Its stability and defined stereochemistry make it a valuable candidate for further research in drug discovery and development.
1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine structure
2092111-40-3 structure
Product name:1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine
CAS No:2092111-40-3
MF:C14H21NO
Molecular Weight:219.322643995285
CID:5796245
PubChem ID:131427744

1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine
    • 2092111-40-3
    • EN300-1806408
    • [1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
    • インチ: 1S/C14H21NO/c1-10-7-11(5-6-12(10)16-4)14(9-15)8-13(14,2)3/h5-7H,8-9,15H2,1-4H3
    • InChIKey: YQTMDUFDUWCVMC-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1C)C1(CN)CC1(C)C

計算された属性

  • 精确分子量: 219.162314293g/mol
  • 同位素质量: 219.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 264
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • XLogP3: 2.7

1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1806408-1.0g
[1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2092111-40-3
1g
$1343.0 2023-05-27
Enamine
EN300-1806408-0.25g
[1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2092111-40-3
0.25g
$1235.0 2023-09-19
Enamine
EN300-1806408-10g
[1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2092111-40-3
10g
$5774.0 2023-09-19
Enamine
EN300-1806408-1g
[1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2092111-40-3
1g
$1343.0 2023-09-19
Enamine
EN300-1806408-0.5g
[1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2092111-40-3
0.5g
$1289.0 2023-09-19
Enamine
EN300-1806408-0.05g
[1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2092111-40-3
0.05g
$1129.0 2023-09-19
Enamine
EN300-1806408-0.1g
[1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2092111-40-3
0.1g
$1183.0 2023-09-19
Enamine
EN300-1806408-5g
[1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2092111-40-3
5g
$3894.0 2023-09-19
Enamine
EN300-1806408-2.5g
[1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2092111-40-3
2.5g
$2631.0 2023-09-19
Enamine
EN300-1806408-5.0g
[1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2092111-40-3
5g
$3894.0 2023-05-27

1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine 関連文献

1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamineに関する追加情報

Research Update on 1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine (CAS: 2092111-40-3)

Recent studies on 1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine (CAS: 2092111-40-3) have highlighted its potential as a novel therapeutic agent in the field of neuropharmacology. This compound, characterized by its unique cyclopropylmethanamine structure, has shown promising activity in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Researchers have focused on its synthesis, pharmacological properties, and potential applications in treating neurological disorders such as depression and Parkinson's disease.

A 2023 study published in the Journal of Medicinal Chemistry detailed the optimized synthesis route for 2092111-40-3, achieving a 78% yield with improved purity. The research team employed a multi-step process involving Friedel-Crafts acylation followed by reductive amination, with the final product characterized using NMR and mass spectrometry. This advancement addresses previous challenges in large-scale production, making the compound more accessible for further preclinical studies.

Pharmacological evaluations have revealed that 1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine exhibits selective affinity for 5-HT2A and D2 receptors, with Ki values of 12.3 nM and 34.7 nM respectively. In animal models, the compound demonstrated significant antidepressant-like effects in the forced swim test at doses of 5-10 mg/kg, without showing the psychostimulant effects associated with traditional dopaminergic agents. These findings suggest a potentially improved safety profile compared to existing therapies.

Ongoing research is exploring the compound's neuroprotective properties. Preliminary in vitro studies using SH-SY5Y neuronal cells indicate that 2092111-40-3 may protect against oxidative stress-induced apoptosis, possibly through modulation of the Nrf2-ARE pathway. This could have implications for neurodegenerative disease treatment, though further in vivo validation is required. The compound's ability to cross the blood-brain barrier was confirmed via LC-MS analysis of brain tissue samples, with a brain/plasma ratio of 0.85 after oral administration.

Despite these promising results, challenges remain in the clinical translation of 1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine. Current research is addressing its metabolic stability, with human liver microsome studies showing a half-life of approximately 45 minutes. Several analogs are being synthesized to improve metabolic stability while maintaining receptor selectivity. The compound's patent status and commercial development potential are currently under evaluation by multiple pharmaceutical companies.

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